molecular formula C35H62O12 B560964 Indicoside A CAS No. 109575-71-5

Indicoside A

Cat. No.: B560964
CAS No.: 109575-71-5
M. Wt: 674.869
InChI Key: XRSFADLIOJRIOB-UGMDJPENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indicoside A is a natural product found in Astropecten indicus with data available.

Scientific Research Applications

Structural Identification and Isolation

  • Indicoside A is a novel steroidal glycoside isolated from the starfish Astropecten indicus, characterized as containing a 5-0-methyl-β-galactofuranosyl moiety (Riccio et al., 1987).
  • It has also been isolated from Mangifera indica, with its structure determined through chemical and spectroscopic studies (Khan et al., 1993).

Traditional Medicine and Pharmacological Activities

  • Leea indica, a medicinal plant traditionally used for cancer treatment, contains mollic acid arabinoside, which has shown apoptosis-inducing effects in Ca Ski cervical cancer cells (Wong & Abdul Kadir, 2011).
  • Acteoside, a phenylethanoid glycoside found in Cistanche deserticola, known for its neuroprotective and memory enhancement properties, has shown efficacy in improving learning and memory in a senescent mouse model (Peng et al., 2015).

Phytochemical Characterization

  • Leea indica leaves were analyzed using HPLC-ESI-microTOF-Q-MS/MS, identifying a range of phytoconstituents including glycosides, flavonoids, and others, highlighting the plant's complex chemical profile (Singh et al., 2019).
  • Terminalia sericea, known for containing sericoside, a saponin, has been studied for its anti-inflammatory effects in colitis models and lipid degradation in cell studies (Mochizuki & Hasegawa, 2007).

Properties

CAS No.

109575-71-5

Molecular Formula

C35H62O12

Molecular Weight

674.869

IUPAC Name

(3S,5S,6R,7R,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-[(1R)-2-hydroxy-1-methoxyethyl]oxolan-2-yl]oxymethyl]-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,7,8,15-pentol

InChI

InChI=1S/C35H62O12/c1-17(2)34(43,16-46-31-27(41)26(40)28(47-31)23(15-36)45-6)12-7-18(3)20-14-22(38)29-33(20,5)11-9-24-32(4)10-8-19(37)13-21(32)25(39)30(42)35(24,29)44/h17-31,36-44H,7-16H2,1-6H3/t18-,19+,20-,21-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31-,32+,33-,34?,35+/m1/s1

InChI Key

XRSFADLIOJRIOB-UGMDJPENSA-N

SMILES

CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(C(C(C4C3(CCC(C4)O)C)O)O)O)C)O)(COC5C(C(C(O5)C(CO)OC)O)O)O

Origin of Product

United States

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